1-(2-Ethoxyethyl)-1H-pyrazol-3-amine is an organic compound classified under the pyrazole family, characterized by its five-membered heterocyclic structure containing two adjacent nitrogen atoms. This compound is notable for its potential applications in medicinal chemistry, organic synthesis, and material science. It serves as a building block for synthesizing various pharmaceutical agents, particularly those targeting central nervous system receptors and enzymes, and is also utilized in developing novel materials with specific electronic or optical properties.
The synthesis of 1-(2-Ethoxyethyl)-1H-pyrazol-3-amine typically involves the nucleophilic substitution reaction between 1H-pyrazol-3-amine and 2-ethoxyethyl bromide. This reaction is conducted under basic conditions using a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is generally stirred at room temperature or slightly elevated temperatures until completion.
This method can be scaled for industrial production by optimizing reaction conditions to enhance yield and purity through techniques such as recrystallization or chromatography.
The molecular formula of 1-(2-Ethoxyethyl)-1H-pyrazol-3-amine is C₇H₁₄N₂O. Its structure features a pyrazole ring with an ethoxyethyl group attached to the nitrogen atom at the first position and an amine group at the third position.
1-(2-Ethoxyethyl)-1H-pyrazol-3-amine can participate in several chemical reactions:
For oxidation reactions, typical conditions involve aqueous or organic solvents, while reduction reactions are often conducted in solvents like ethanol or tetrahydrofuran. Substitution reactions utilize polar aprotic solvents such as DMF or dimethyl sulfoxide.
The mechanism of action of 1-(2-Ethoxyethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets within biological systems. It may act as a ligand binding to enzymes or receptors, modulating their activity. This interaction is crucial in medicinal chemistry applications where the compound may inhibit or activate certain enzymatic pathways, leading to therapeutic effects .
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are employed to confirm the structure and purity of synthesized compounds .
1-(2-Ethoxyethyl)-1H-pyrazol-3-amine has several significant applications:
The pyrazole heterocycle is a privileged scaffold in kinase inhibitor design due to its versatile bioisosteric properties, synthetic tractability, and capacity for target engagement. Structurally, the unfused 3-aminopyrazole moiety—as seen in 1-(2-ethoxyethyl)-1H-pyrazol-3-amine—enables critical hinge-region interactions in kinase ATP-binding pockets through:
Table 1: Clinically Approved Kinase Inhibitors Featuring Unfused Pyrazole Scaffolds
Inhibitor | Primary Target | Indication | Key Structural Features |
---|---|---|---|
Crizotinib | ALK/ROS1/c-MET | NSCLC | Pyrazole core with 2-aminopyridine hinge binder |
Erdafitinib | FGFR1-4 | Urothelial carcinoma | 3-Aminopyrazole with urea linker |
Encorafenib | BRAF(V600E) | Melanoma | N-substituted pyrazole with sulfonamide |
Avapritinib | PDGFRα/KIT | GIST | Pyrazole-triazole hybrid |
The scaffold’s significance is underscored by its inclusion in 8 of 74 FDA-approved small-molecule kinase inhibitors, including crizotinib (ALK/ROS1 inhibitor) and erdafitinib (FGFR inhibitor) [3] [7]. These drugs exploit the pyrazole’s ability to anchor to the kinase hinge while accommodating bulky substituents that enhance selectivity—a strategy directly applicable to optimizing 1-(2-ethoxyethyl)-1H-pyrazol-3-amine for dark kinase targeting [6].
The PCTAIRE subfamily—CDK16 (PCTK1), CDK17 (PCTK2), and CDK18 (PCTK3)—constitutes an understudied class of cyclin-dependent kinases with high sequence homology (>73% kinase domain identity) and oncogenic relevance [2] [8] [9]. Key characteristics include:
Table 2: Oncogenic Roles of PCTAIRE Kinases in Human Cancers
Kinase | Chromosomal Locus | Validated Oncogenic Functions | Associated Cancers |
---|---|---|---|
CDK16 | Xp11.3 | p27ᴷᴵᴾ¹ phosphorylation (Ser10); p53 phosphorylation (Ser315) | Prostate, breast, NSCLC, cervical cancer |
CDK17 | 12q13.12 | Regulation of Golgi disassembly; neurite outgrowth | Glioblastoma, Alzheimer’s disease |
CDK18 | 1p34.3 | AMPK-mediated autophagy; Wnt signaling modulation | Hepatocellular carcinoma, colorectal cancer |
Structurally, PCTAIRE kinases feature a conserved ATP-binding pocket divergent from CDK1/2, with a unique "back pocket" adjacent to the hinge region [8] [9]. This pocket accommodates inhibitors bearing N-substituted 3-aminopyrazoles (e.g., 1-(2-ethoxyethyl)-1H-pyrazol-3-amine derivatives), enabling selective targeting over classical CDKs [2].
The discovery of PCTAIRE inhibitors emerged from efforts to repurpose promiscuous kinase inhibitors. Initial work by Statsuk et al. (2008) identified the pan-kinase inhibitor 1 (N-(1H-pyrazol-3-yl)pyrimidin-4-amine) with sub-30 nM activity against CDK2/5 but poor selectivity (>300 kinases inhibited) [2] [9]. Compound 1’s 3-aminopyrazole core, however, served as a starting point for structural optimization:
Table 3: Optimization of 3-Aminopyrazole Derivatives for PCTAIRE Selectivity
Compound | R1 (Pyrazole-N1) | R2 (Pyrimidine-C4) | CDK16 EC₅₀ (nM) | Selectivity (vs. 100-kinase panel) |
---|---|---|---|---|
1 | H | Phenyl | >10,000 | <1% kinases inhibited |
Lead | 2-Ethoxyethyl | 2,6-Difluorophenyl | 210 | 15% kinases inhibited |
43d | 2-Methoxyethyl | 2-Fluoro-4-methylphenyl | 33 | >90% kinases uninhibited |
This work culminated in compounds like 43d—a direct analogue of 1-(2-ethoxyethyl)-1H-pyrazol-3-amine derivatives—which achieved nanomolar potency against CDK16 (EC₅₀ = 33 nM) and induced G₂/M arrest in cellular models [2] [9]. The 2-ethoxyethyl group in such derivatives enhances cellular permeability while minimizing interactions with kinases possessing smaller gatekeeper residues, illustrating how 1-(2-ethoxyethyl)-1H-pyrazol-3-amine’s scaffold enables targeted dark kinome exploration.
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2